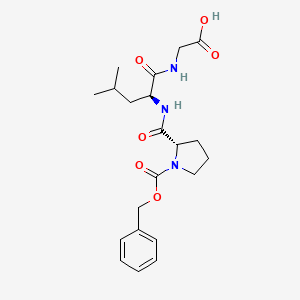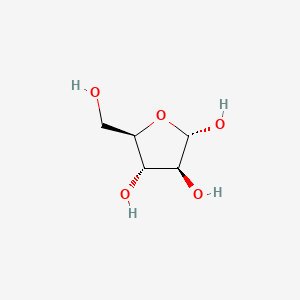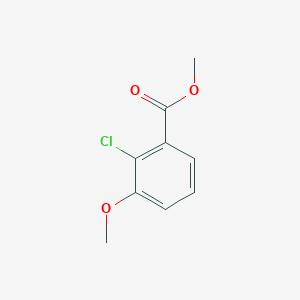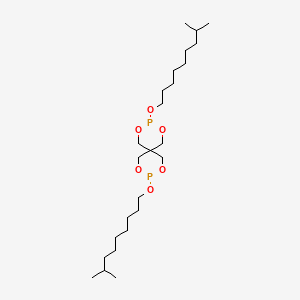
Diisodecyl pentaerythritol diphosphite
Vue d'ensemble
Description
Diisodecyl Pentaerythritol Diphosphite is a colorless transparent or white turbid liquid . It is a liquid antioxidant at normal temperature, easy to handle, environmentally friendly, and does not contain any free phenol residue . It has an active phosphorus content of ≥12% . It has a pentaerythritol spiro structure, excellent thermal resistance, outstanding color improvement, and long-term stability .
Molecular Structure Analysis
The molecular structure of Diisodecyl Pentaerythritol Diphosphite is characterized by a pentaerythritol spiro structure . The molecular weight is 508 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
Diisodecyl Pentaerythritol Diphosphite is a colorless transparent or white turbid liquid . It has a refractive index of 1.4700-1.4780 at 25°C and a density of 1.020-1.100 g/ml at 25°C . It is a liquid antioxidant at normal temperature, easy to handle, and environmentally friendly .Applications De Recherche Scientifique
Antioxidant Activity in Polymers
Diisodecyl pentaerythritol diphosphite, as part of the broader class of pentaerythritol diphosphites, is utilized for its antioxidant properties. These compounds are effective in decomposing hydroperoxides, a process crucial for preventing degradation in polymers. The decomposition mechanism of cumene hydroperoxide by pentaerythritol diphosphites, including diisodecyl pentaerythritol diphosphite, has been studied, revealing insights into the stoichiometric reaction that forms phosphates, thus enhancing polymer stability (Holčík, Koenig, & Shelton, 1983).
Synthesis Processes
Research has been conducted on the synthesis of various diphosphite antioxidants, including diisodecyl pentaerythritol diphosphite. These studies focus on optimizing the conditions for the synthesis process, such as reaction temperature, time, and molar ratios of raw materials. The goal is to develop efficient, environmentally friendly, and cost-effective methods for producing these antioxidants (Chen Jin-cheng, 2005).
Catalytic Applications
Diisodecyl pentaerythritol diphosphite, as part of pentaerythritol diphosphites, shows potential in catalytic applications. For instance, it has been used as a ligand in rhodium-catalyzed hydroformylation of olefins. This application demonstrates the compound's utility in chemical synthesis, particularly in enhancing selectivity and conversion rates in hydroformylation reactions (Tijani & Ali, 2007).
Environmental Impact Studies
The environmental impact of organophosphites, including diisodecyl pentaerythritol diphosphite, has been a subject of study. Research has been conducted to understand how these compounds, used as antioxidants in polymers, can become indirect sources of organophosphate esters in indoor environments. Such studies are crucial for assessing the potential toxicity effects of these compounds on human health (Liu & Mabury, 2019).
Propriétés
IUPAC Name |
3,9-bis(8-methylnonoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O6P2/c1-23(2)15-11-7-5-9-13-17-26-32-28-19-25(20-29-32)21-30-33(31-22-25)27-18-14-10-6-8-12-16-24(3)4/h23-24H,5-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUZWKKWWSCRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOP1OCC2(CO1)COP(OC2)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisodecyl pentaerythritol diphosphite | |
CAS RN |
26544-27-4 | |
| Record name | Diisodecyl pentaerythritol diphosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(isodecyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,9-bis(isodecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISODECYL PENTAERYTHRITOL DIPHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149I22YK0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



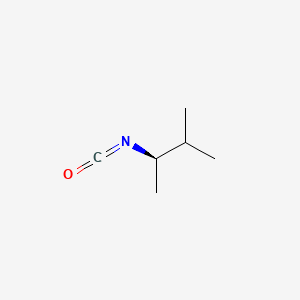
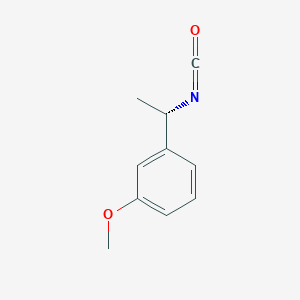
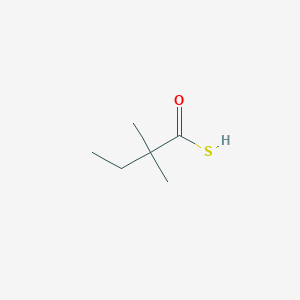

![11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B1599593.png)

